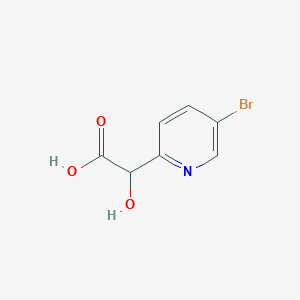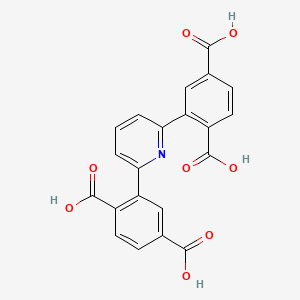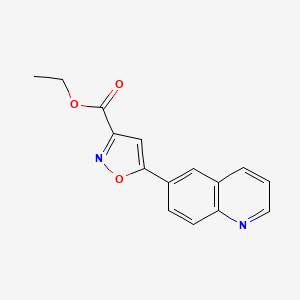
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol is an organic compound with a complex structure that includes a brominated aromatic ring and a heptenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the hepten-1-ol chain through a series of reactions including Grignard reactions and reductions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol involves its interaction with various molecular targets. The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, while the hepten-1-ol chain can undergo oxidation and reduction processes. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylphenylboronic acid: This compound shares the brominated aromatic ring but has different functional groups.
3-Bromo-2-methylbenzyl alcohol: Similar in structure but lacks the hepten-1-ol chain.
Propriétés
Formule moléculaire |
C14H19BrO |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
7-(3-bromo-2-methylphenyl)hept-6-en-1-ol |
InChI |
InChI=1S/C14H19BrO/c1-12-13(9-7-10-14(12)15)8-5-3-2-4-6-11-16/h5,7-10,16H,2-4,6,11H2,1H3 |
Clé InChI |
MBCGZRBHMSOMCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C=CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)



![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)





sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)

